molecular formula C27H27N3O3 B10944673 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B10944673
M. Wt: 441.5 g/mol
InChI Key: ZDLXPIPFJNIYOS-UHFFFAOYSA-N
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Description

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is a complex organic compound that features a combination of indene, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is usually formed via the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Coupling of Indene and Pyrazole: The indene and pyrazole moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Furan Moiety: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Final Coupling: The final step involves coupling the furan moiety with the indene-pyrazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene and pyrazole moieties.

    Reduction: Reduction reactions can be performed on the furan and pyrazole rings.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can lead to the formation of indanones, while reduction of the furan ring can yield tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with multiple molecular targets could make it useful in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. Its combination of indene, pyrazole, and furan moieties could impart desirable characteristics such as thermal stability, conductivity, and mechanical strength.

Mechanism of Action

The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE likely involves interactions with various molecular targets. These could include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the particular targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
  • 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENE
  • 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRROLE

Uniqueness

The uniqueness of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE lies in its combination of indene, pyrazole, and furan moieties. This specific arrangement of functional groups imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the furan ring may enhance its ability to interact with certain biological targets, while the indene moiety could contribute to its stability and reactivity.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C27H27N3O3/c1-18-6-3-4-7-22(18)16-30-19(2)14-26(29-30)28-27(31)25-13-12-24(33-25)17-32-23-11-10-20-8-5-9-21(20)15-23/h3-4,6-7,10-15H,5,8-9,16-17H2,1-2H3,(H,28,29,31)

InChI Key

ZDLXPIPFJNIYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)C

Origin of Product

United States

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